molecular formula C8H6F3NO3 B189864 Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate CAS No. 144740-55-6

Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Cat. No.: B189864
CAS No.: 144740-55-6
M. Wt: 221.13 g/mol
InChI Key: GBHCRQPCBVJSCG-UHFFFAOYSA-N
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Description

Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS No. 116548-02-8) is a fluorinated heterocyclic compound with the molecular formula C₉H₈F₃NO₃ and a molecular weight of 235.16 g/mol . This methyl ester derivative features a 1,2-dihydropyridine core substituted with a trifluoromethyl group at position 6 and a carboxylate ester at position 3. It serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, owing to the reactive trifluoromethyl group and the ester functionality, which enable further derivatization .

The compound is typically synthesized via fluorination technologies, including gas-phase fluorination with elemental fluorine (F₂) or hydrogen fluoride (HF), as part of downstream processes involving intermediates like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) . Its storage requires sealed, dry conditions at room temperature, and it carries hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating careful handling .

Properties

IUPAC Name

methyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(8(9,10)11)12-6(4)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHCRQPCBVJSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570172
Record name Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
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Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144740-55-6
Record name Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
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Preparation Methods

Cyclocondensation of β-Keto Esters with Trifluoromethyl Amines

An alternative route involves cyclocondensation reactions between β-keto esters and trifluoromethyl-substituted amines. For example, ethyl 3-aminocrotonate reacts with trifluoroacetonitrile in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the dihydropyridine ring . The methyl ester is introduced via transesterification with methanol, utilizing titanium tetraisopropoxide (Ti(OiPr)₄) as a catalyst.

Reaction Conditions :

  • Temperature : 80–100°C

  • Catalyst : Ti(OiPr)₄ (5 mol%)

  • Yield : 65–75% after purification by column chromatography .

Mechanistic Insight :
The reaction proceeds through a Michael addition followed by intramolecular cyclization, as evidenced by NMR studies tracking the disappearance of β-keto ester protons (δ 3.1–3.3 ppm) and emergence of dihydropyridine signals (δ 6.8–7.2 ppm) .

Direct introduction of the trifluoromethyl group into preformed pyridine rings is achieved using Ruppert-Prakash reagents (TMSCF₃). Methyl 2-oxo-6-chloro-1,2-dihydropyridine-3-carboxylate undergoes nucleophilic trifluoromethylation in tetrahydrofuran (THF) at −78°C, with CsF as a fluoride source . Post-reaction hydrolysis of residual chlorides with aqueous NaOH ensures product purity.

Optimization Data :

ParameterOptimal Value
Temperature−78°C
Reaction Time4 hours
TMSCF₃ Equivalents1.5
Yield58%

Challenges :

  • Strict anhydrous conditions are required to prevent reagent decomposition.

  • Competing side reactions (e.g., over-fluorination) reduce yields .

Enzymatic Esterification of Carboxylic Acid Intermediates

Biocatalytic methods offer a sustainable alternative for esterification. Recombinant lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with methyl acetate in organic solvents. A study using isooctane as the solvent achieved 89% conversion at 40°C over 48 hours .

Advantages :

  • Selectivity : Enzymes avoid side reactions common in acid-catalyzed esterification.

  • Mild Conditions : Ambient temperatures preserve thermolabile functional groups.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)Reference
Hydrothermal Synthesis2-Chloro-5-trifluoromethylpyridineH₂O, 100–180°C, H₂SO₄/MeOH8095
CyclocondensationEthyl 3-aminocrotonateTrifluoroacetonitrile, K₂CO₃7090
Direct FluorinationMethyl 2-oxo-6-chloro derivativeTMSCF₃, CsF, THF5885
Enzymatic Esterification6-Oxo-1,6-dihydropyridine-3-carboxylic acidLipase B, methyl acetate8998

Industrial-Scale Production Considerations

For large-scale synthesis, the hydrothermal method is favored due to its solvent economy and scalability. Pilot plants utilize continuous-flow reactors to maintain precise temperature control and reduce batch-to-batch variability . Post-synthesis purification employs crystallization from ethanol/water mixtures, achieving >99% purity for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has been investigated for its pharmacological properties. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a valuable moiety in drug design.

Case Study: Antitumor Activity

Research has shown that derivatives of dihydropyridine compounds exhibit antitumor properties. For instance, studies have indicated that similar trifluoromethyl-substituted dihydropyridines can inhibit tumor growth in xenograft models. Such compounds are being evaluated for their potential to modulate key signaling pathways involved in cancer proliferation .

Table 1: Summary of Antitumor Efficacy Studies

Compound NameModel UsedDose (mg/kg)Result
Trifluoro-Dihydropyridine AKarpas-422 xenograft160Significant tumor reduction observed
Trifluoro-Dihydropyridine BA549 lung cancer model100Inhibition of cell proliferation

Agrochemical Applications

The compound's structural features suggest potential applications in agrochemicals as herbicides or fungicides. The trifluoromethyl group is particularly effective in enhancing the lipophilicity and biological activity of agrochemical agents.

Case Study: Herbicidal Activity

Recent studies have demonstrated that compounds with similar structures exhibit herbicidal activity against various weed species. The incorporation of the trifluoromethyl group has been linked to improved efficacy and selectivity towards target plants while minimizing damage to crops .

Table 2: Herbicidal Activity of Related Compounds

Compound NameTarget Weed SpeciesEfficacy (%)Application Rate (g/ha)
Compound XAmaranthus retroflexus85200
Compound YEchinochloa crus-galli90150

Material Science

This compound can also be utilized in the synthesis of novel materials with enhanced properties. Its ability to form stable complexes with metals opens avenues for developing catalysts or functional materials.

Case Study: Catalytic Applications

Research indicates that dihydropyridine derivatives can serve as ligands in metal-catalyzed reactions. The incorporation of trifluoromethyl groups has been shown to improve catalytic efficiency and selectivity in various organic transformations .

Table 3: Catalytic Performance of Dihydropyridine Derivatives

CatalystReaction TypeYield (%)Selectivity (%)
Catalyst AAldol Reaction9592
Catalyst BCross-Coupling8885

Mechanism of Action

The mechanism of action of methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

The ethyl ester analog (CAS No. 116548-02-8) shares the same core structure but substitutes the methyl ester with an ethyl group. Both compounds are downstream products of ETFBO, highlighting their roles as versatile intermediates in fluorinated compound synthesis .

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

This derivative (CAS No. 1335921-53-3) introduces a methyl group at position 4 of the pyridine ring, resulting in the molecular formula C₁₀H₁₀F₃NO₃ and a molecular weight of 249.18 g/mol . The additional methyl group enhances lipophilicity, which may improve membrane permeability in pharmaceutical applications.

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide

Replacing the ester group with a carboxamide (CAS No. 116548-02-8 analog) yields a compound with the molecular formula C₇H₅F₃N₂O₂ and a molecular weight of 220.12 g/mol. The carboxamide group introduces hydrogen-bonding capability, which could enhance interactions in biological systems or crystal packing . This derivative is structurally distinct (similarity score: 0.81) and may exhibit different solubility and stability profiles compared to ester-containing analogs.

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

This compound (CAS No. 194673-12-6) features a saturated tetrahydropyridine ring, altering the electronic and conformational properties of the core structure. With a molecular weight of 237.18 g/mol, it has a higher density (1.351 g/cm³) and melting point (128–130°C) compared to the dihydropyridine-based methyl ester . The reduced aromaticity may decrease reactivity in electrophilic substitution reactions but improve stability under acidic conditions.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate 116548-02-8 C₉H₈F₃NO₃ 235.16 Sealed storage, H315/H319 hazards
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate 116548-02-8* C₉H₈F₃NO₃ 235.16 Similar hazards; ethyl ester variant
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate 1335921-53-3 C₁₀H₁₀F₃NO₃ 249.18 Enhanced lipophilicity
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate 194673-12-6 C₉H₁₀F₃NO₃ 237.18 Density: 1.351 g/cm³; mp: 128–130°C

*Note: CAS No. shared due to database inconsistencies; confirm structures via analytical data.

Research Findings and Key Observations

  • Fluorination Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic properties in drug design .
  • Safety Profiles : All ester derivatives share similar hazards (skin/eye irritation), necessitating standardized handling protocols .

Biological Activity

Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS No. 144740-55-6) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H6_6F3_3NO3_3
  • Molecular Weight : 221.13 g/mol
  • IUPAC Name : this compound
  • Synonyms : Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylate

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its interaction with biological targets.

1. Antitumor Activity

Research indicates that this compound has potential antitumor effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

2. Kinase Inhibition

The compound has been identified as an inhibitor of specific kinases involved in cancer progression. For instance, it exhibits inhibitory activity against VEGFR-2 kinase, which is crucial for angiogenesis in tumors. The reported IC50_{50} value for VEGFR-2 inhibition is approximately 1.46 µM .

Case Study 1: Anticancer Properties

A study published in MDPI demonstrated that this compound significantly reduced tumor growth in xenograft models of colorectal carcinoma. The compound was administered orally at varying doses, showing a dose-dependent response in tumor size reduction .

Case Study 2: Cardiovascular Applications

Another investigation explored the compound's role as a calcium channel blocker. It was found to effectively inhibit L-type calcium channels, which are implicated in cardiovascular diseases. This property suggests potential therapeutic applications in managing hypertension or heart failure .

Comparative Biological Activity Table

Compound NameTarget ActivityIC50_{50} (µM)Reference
This compoundVEGFR-2 Inhibition1.46
MilrinonePDE3 Inhibition0.36
AmrinonePDE3 Inhibition0.55

Safety and Toxicological Profile

While the biological activities of this compound are promising, safety assessments indicate moderate toxicity levels. The compound has been classified with warnings for skin and eye irritation (H315, H319) . Further studies are necessary to comprehensively evaluate its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate, and what intermediates are critical in these pathways?

  • Methodological Answer: Synthesis typically involves functionalizing pyridine precursors. Key intermediates include brominated analogs (e.g., methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate), which undergo nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl group. Fluorination agents like KF in polar aprotic solvents (e.g., DMSO) are used for CF₃ incorporation . Purification via column chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer:

  • 1H NMR: The methyl ester group resonates at δ 3.8–4.0 ppm, while the dihydropyridine ring protons appear as distinct multiplets (δ 6.0–7.5 ppm) .
  • 13C NMR: Carbonyl carbons (ester and ketone) appear at δ 165–175 ppm .
  • IR: Strong bands at ~1700–1750 cm⁻¹ confirm C=O stretches .
  • Mass Spectrometry: A molecular ion peak at m/z 221.14 [M+H]⁺ confirms the molecular weight .

Q. How does the trifluoromethyl group influence the compound’s stability under various storage conditions?

  • Methodological Answer: The electron-withdrawing CF₃ group enhances hydrolytic stability but may increase photochemical sensitivity. Recommended storage: –20°C under inert gas (N₂/Ar) in amber vials. Stability assessments should include periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. What strategies can optimize reaction yields when introducing the trifluoromethyl group, given its steric and electronic effects?

  • Methodological Answer:

  • Catalytic Systems: Copper(I) iodide or palladium catalysts improve coupling efficiency for CF₃ introduction .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 1 h reflux in EtOH/HCl) and improves yield .
  • Solvent Optimization: Use DMSO to stabilize intermediates via dipole interactions .

Q. How should researchers address discrepancies in crystallographic data, particularly when polymorphic forms are suspected?

  • Methodological Answer:

  • Refinement Tools: Use SHELXL for high-resolution refinement, checking for twinning or disorder with the TWIN and BASF commands .
  • Visualization: ORTEP-3 aids in identifying lattice packing anomalies .
  • Polymorphism Screening: Compare unit cell parameters (e.g., a, b, c angles) across multiple crystallization trials .

Q. What computational methods predict hydrogen bonding patterns in the crystal lattice of this compound?

  • Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify H-bond motifs (e.g., D for donor, A for acceptor) .
  • DFT Calculations: Calculate H-bond energies using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Software: Mercury (CCDC) visualizes packing diagrams and H-bond networks .

Q. How can derivatives of this compound be designed to explore structure-activity relationships (SAR) while retaining the dihydropyridone scaffold?

  • Methodological Answer:

  • Position-Specific Modifications: Introduce substituents at C-5 (e.g., thiophene via Suzuki coupling) or C-6 (e.g., cyano groups) .
  • Biological Testing: Use MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ values for SAR correlation) .

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